Pivanex

HDAC inhibition Cytotoxicity Differentiation

Pivanex (pivaloyloxymethyl butyrate, AN-9) is a small-molecule, acyloxyalkyl ester prodrug of the short-chain fatty acid butyric acid (BA). Classified as a pan-histone deacetylase (HDAC) inhibitor, its mechanism of action involves intracellular esterase-mediated hydrolysis to release BA, formaldehyde, and pivalic acid, leading to histone hyperacetylation, induction of cellular differentiation, inhibition of proliferation, and apoptosis.

Molecular Formula C10H18O4
Molecular Weight 202.25 g/mol
CAS No. 122110-53-6
Cat. No. B1678495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePivanex
CAS122110-53-6
SynonymsPivanex, AN9, pivaloyloxymethyl butyrate, Titan.
Molecular FormulaC10H18O4
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCCC(=O)OCOC(=O)C(C)(C)C
InChIInChI=1S/C10H18O4/c1-5-6-8(11)13-7-14-9(12)10(2,3)4/h5-7H2,1-4H3
InChIKeyGYKLFBYWXZYSOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pivanex (AN-9, CAS 122110-53-6): A Lipophilic Butyrate Prodrug HDAC Inhibitor with Clinically Validated Tolerability in Refractory NSCLC


Pivanex (pivaloyloxymethyl butyrate, AN-9) is a small-molecule, acyloxyalkyl ester prodrug of the short-chain fatty acid butyric acid (BA) [1]. Classified as a pan-histone deacetylase (HDAC) inhibitor, its mechanism of action involves intracellular esterase-mediated hydrolysis to release BA, formaldehyde, and pivalic acid, leading to histone hyperacetylation, induction of cellular differentiation, inhibition of proliferation, and apoptosis [2]. Preclinically, it demonstrates activity against a range of malignancies, and clinically, it has advanced to Phase II evaluation for indications including advanced non-small cell lung cancer (NSCLC) and chronic lymphocytic leukemia (CLL), with an established and well-tolerated safety profile in patients refractory to multiple prior therapies [3].

Why Pivanex Cannot Be Replaced by Generic Butyrate or Simple Salts: The Bioavailability and Potency Gap


The simple substitution of Pivanex with its active metabolite, butyric acid (BA), or its common sodium salt (sodium butyrate, NaB) is not pharmacologically equivalent and will lead to experimental or therapeutic failure. The core differentiation lies in Pivanex's chemical design as a lipophilic prodrug, which directly addresses the two fundamental limitations of BA: extremely poor cellular uptake and rapid in vivo clearance [1]. Pivanex exhibits significantly greater cellular uptake than butyrate due to its lipophilicity, resulting in a marked, quantifiable increase in potency across multiple functional assays [2]. Consequently, using BA or NaB at equivalent doses will not reproduce the intracellular HDAC inhibition, gene expression changes, or downstream effects observed with Pivanex. The quantitative evidence in the following section substantiates this non-interchangeability, providing a clear scientific rationale for selecting Pivanex over its parent compound.

Quantitative Evidence for Pivanex Differentiation Against Comparators


Pivanex vs. Sodium Butyrate: 10- to 1000-Fold Greater Potency in Cytotoxicity and Differentiation Assays

A direct comparative study assessed the impact of Pivanex (AN-9) and the reference HDAC inhibitor sodium butyrate (NaB) on cell morphology and viability. Both compounds induced a more differentiated phenotype in a time- and dose-dependent manner, but a vast difference in potency was observed [1]. Pivanex was found to be 10- to 1000-fold more potent than sodium butyrate in these assays. This demonstrates that a significantly lower concentration of Pivanex is required to achieve the same biological effect on cellular differentiation and cytotoxicity.

HDAC inhibition Cytotoxicity Differentiation Potency

Pivanex vs. Butyric Acid: 10-Fold Increase in In Vitro Cellular Activity Due to Enhanced Uptake

The prodrug design of Pivanex directly overcomes the poor bioavailability of its parent molecule, butyric acid (BA). A review of butyrate prodrugs explicitly states that Pivanex has significantly greater cellular uptake than butyrate due to its lipophilicity [1]. This enhanced uptake translates into a direct increase in its functional activity, with Pivanex showing in vitro activity at a 10-fold lower concentration than BA [2]. This confirms that the simple pivaloyloxymethyl modification confers a substantial advantage in terms of effective intracellular exposure.

Bioavailability Cellular Uptake Prodrug Butyric Acid

Pivanex vs. AN-7: A Quantitative Benchmark of In Vivo Antimetastatic Efficacy in Murine Models

While Pivanex is not the most potent analog in its class, a direct head-to-head in vivo study with another butyric acid prodrug, AN-7, provides a crucial, quantifiable benchmark of its antimetastatic activity [1]. In a 4T1 metastatic breast carcinoma murine model, both compounds reduced the formation of lung lesions, a key indicator of metastasis. However, AN-7 was more effective, inhibiting lung lesions by 76%, while Pivanex achieved a 47% inhibition. The difference in efficacy was statistically significant (P < 0.02) [2]. This data provides a valuable, real-world in vivo performance metric for Pivanex against a well-defined comparator.

Metastasis In Vivo Efficacy Lung Lesions Murine Model AN-7

Clinical Translation: Pivanex Demonstrates a 30% Stable Disease Rate in Heavily Pre-treated, Refractory NSCLC Patients

The clinical differentiation of Pivanex is most clearly demonstrated in a Phase II trial in patients with advanced non-small cell lung cancer (NSCLC) who were refractory to previous chemotherapy [1]. In a cohort where over 90% of patients had failed both a platinum compound and a taxane, and 32% had received three or more prior regimens, Pivanex as a single agent achieved a 6.4% partial response rate and, critically, a 30% stable disease rate for ≥12 weeks [2]. This clinical benefit was achieved with a favorable safety profile, primarily characterized by transient grade 1-2 fatigue (34%) and nausea (17%). The median survival was 6.2 months, with a 1-year survival of 26%. For the subset with fewer than three prior chemotherapy regimens, median survival improved to 7.8 months and 1-year survival to 31% [3]. This demonstrates clinically meaningful, single-agent activity and excellent tolerability in a patient population with few other options.

Clinical Trial NSCLC Phase II Refractory Tolerability

Pivanex Synergistically Enhances Taxotere Activity by Suppressing Multidrug Resistance (MDR) in a Time- and Dose-Dependent Manner

Beyond its single-agent activity, Pivanex demonstrates a unique and quantifiable potential as a chemosensitizing agent. Preclinical studies show that pretreatment of cancer cells with Pivanex for 24 to 72 hours enhances their sensitivity to the chemotherapy drug Taxotere (docetaxel) [1]. The molecular basis for this is linked to Pivanex's ability to suppress the expression of multidrug resistance (MDR), a key mechanism of Taxotere resistance. Critically, this enhanced tumor cell killing was observed with Pivanex doses that were, by themselves, not cytotoxic [2]. The study also noted that 10 to 100-fold higher concentrations of Pivanex were required to achieve this effect in cell lines already amplified for MDR, compared to the parental cell line, further quantifying its relationship with MDR status [3].

Drug Synergy Chemosensitization MDR P-glycoprotein Taxotere Docetaxel

Optimized Application Scenarios for Pivanex Based on Validated Differentiation Evidence


Preclinical Oncology: Studies of Drug-Resistant Cancers and Rational Combination Therapies

Pivanex is an optimal tool for preclinical oncology research focused on overcoming chemotherapy resistance. Its demonstrated ability to suppress MDR expression and synergistically enhance Taxotere (docetaxel) activity at non-cytotoxic doses makes it uniquely suited for studies investigating chemosensitization mechanisms [7]. Furthermore, its synergy with STI571 (imatinib) in Bcr-Abl-positive CML cells, as shown by reduced viable cell numbers and increased apoptosis, provides a strong rationale for its use in developing combination strategies against hematological malignancies [8]. Using Pivanex in these contexts is more likely to yield clinically relevant findings compared to using other HDAC inhibitors that lack this specific MDR-modulating effect.

Translational Research: Leveraging a Clinically Validated Safety Profile for In Vivo Models

For researchers planning to transition from in vitro to in vivo studies, Pivanex offers a significant advantage due to its extensive clinical testing. The Phase II trial in refractory NSCLC provides a validated dosing regimen (2.34 g/m2/day, 6-h IV infusion) and a well-characterized, favorable toxicity profile (primarily low-grade fatigue and nausea) [7]. This allows for more confident and efficient design of animal experiments, as the compound's pharmacokinetics and tolerability in humans are already established. The quantitative in vivo antimetastatic activity (47% inhibition of lung lesions in a 4T1 model) further justifies its use as a reference compound or a positive control in metastasis studies [8].

Epigenetic Tool Compound Studies: Investigating HDAC-Mediated Gene Regulation and Bcr-Abl Biology

Pivanex serves as a valuable and well-characterized tool compound for dissecting HDAC-mediated gene regulation pathways. Its specific, quantifiable effect on down-regulating the Bcr-Abl protein in CML cell lines (K562) provides a clear and measurable readout for mechanistic studies of this critical oncoprotein [7]. Unlike the promiscuous and less potent parent compound butyric acid, Pivanex's enhanced cellular uptake ensures that observed gene expression changes are a direct consequence of effective intracellular HDAC inhibition, minimizing confounding off-target effects from high concentrations [8].

Reference Standard for Potency Calibration in Butyrate-Prodrug Development Programs

Pivanex (AN-9) is a well-studied and clinically advanced member of the butyric acid prodrug class. This makes it an essential reference standard for any medicinal chemistry or drug development program aiming to create next-generation analogs. Its potency against comparators is well-defined: it is 10-1000x more potent than sodium butyrate in vitro [7] and achieves a 47% reduction in lung metastases in a 4T1 murine model, providing a clear benchmark against which newer compounds like AN-7 can be compared [8]. Procuring Pivanex allows for direct, quantitative benchmarking of new chemical entities, ensuring that the development program is progressing toward a compound with superior properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pivanex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.